N,N'-(oxydi-1,3-benzothiazole-6,2-diyl)bis(4-aminobenzamide)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is a complex organic compound that features a benzamide core with multiple benzothiazole and aminobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds such as 4-aminobenzamide and benzothiazole derivatives. These intermediates are then coupled through amide bond formation and etherification reactions under controlled conditions.
-
Step 1: Synthesis of 4-aminobenzamide
- React 4-nitrobenzoic acid with ammonium hydroxide to form 4-nitrobenzamide.
- Reduce 4-nitrobenzamide using hydrogen gas and a palladium catalyst to obtain 4-aminobenzamide.
-
Step 2: Synthesis of benzothiazole derivatives
- React 2-aminothiophenol with carbon disulfide and potassium hydroxide to form benzothiazole-2-thiol.
- Oxidize benzothiazole-2-thiol with hydrogen peroxide to obtain benzothiazole-2-sulfonic acid.
-
Step 3: Coupling reactions
- Couple 4-aminobenzamide with benzothiazole-2-sulfonic acid using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert nitro groups to amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Hydrogen gas, palladium catalysts.
Coupling agents: N,N’-dicyclohexylcarbodiimide (DCC).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amino groups.
Substitution: Introduction of various functional groups at the benzothiazole moiety.
Scientific Research Applications
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Materials Science: It is explored for use in organic electronics and photonics due to its unique electronic properties.
Biological Research: The compound is used in studies related to enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of histone deacetylases (HDACs), leading to changes in gene expression and inhibition of cancer cell growth . It may also interact with other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Chidamide: An HDAC inhibitor used in cancer treatment.
Entinostat: Another HDAC inhibitor with similar applications.
Mocetinostat: An HDAC inhibitor undergoing clinical trials for cancer treatment.
Uniqueness
4-AMINO-N-(6-{[2-(4-AMINOBENZAMIDO)-1,3-BENZOTHIAZOL-6-YL]OXY}-1,3-BENZOTHIAZOL-2-YL)BENZAMIDE is unique due to its complex structure, which allows for multiple points of interaction with biological targets. Its combination of benzothiazole and aminobenzamide moieties provides distinct electronic and steric properties that enhance its activity and specificity compared to other similar compounds .
Properties
Molecular Formula |
C28H20N6O3S2 |
---|---|
Molecular Weight |
552.6 g/mol |
IUPAC Name |
4-amino-N-[6-[[2-[(4-aminobenzoyl)amino]-1,3-benzothiazol-6-yl]oxy]-1,3-benzothiazol-2-yl]benzamide |
InChI |
InChI=1S/C28H20N6O3S2/c29-17-5-1-15(2-6-17)25(35)33-27-31-21-11-9-19(13-23(21)38-27)37-20-10-12-22-24(14-20)39-28(32-22)34-26(36)16-3-7-18(30)8-4-16/h1-14H,29-30H2,(H,31,33,35)(H,32,34,36) |
InChI Key |
FMPOBGWOZXNTAT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=NC3=C(S2)C=C(C=C3)OC4=CC5=C(C=C4)N=C(S5)NC(=O)C6=CC=C(C=C6)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.